molecular formula C7Cl3F3O B6328657 3,5-Dichloro-2,4,6-trifluorobenzoyl chloride CAS No. 1214372-61-8

3,5-Dichloro-2,4,6-trifluorobenzoyl chloride

Cat. No.: B6328657
CAS No.: 1214372-61-8
M. Wt: 263.4 g/mol
InChI Key: GOIJSGAWMOKCAY-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4,6-trifluorobenzoyl chloride is a chemical compound with the molecular formula C7HCl2F3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride. One common method is the reaction of 3,5-dichlorobenzoyl chloride with fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,4,6-trifluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: This reaction is usually performed under acidic or basic conditions, using water or aqueous solutions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoyl derivatives.

    Hydrolysis: The major product is 3,5-dichloro-2,4,6-trifluorobenzoic acid.

    Reduction: The products depend on the specific reducing agent and conditions used.

Scientific Research Applications

3,5-Dichloro-2,4,6-trifluorobenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,4,6-trifluorobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and create complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trifluorobenzoyl chloride
  • 2,3,4-Trifluorobenzoyl chloride
  • 2,4,6-Trifluorobenzoyl chloride

Uniqueness

3,5-Dichloro-2,4,6-trifluorobenzoyl chloride is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties compared to other trifluorobenzoyl chlorides. The presence of both chlorine and fluorine atoms enhances its electrophilicity, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

3,5-dichloro-2,4,6-trifluorobenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl3F3O/c8-2-4(11)1(7(10)14)5(12)3(9)6(2)13
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIJSGAWMOKCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl3F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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